4-(1-Hydroxyethyl)benzoic acid, (S)-

Stereochemistry Chiral resolution Optical rotation

(S)-4-(1-Hydroxyethyl)benzoic acid (CAS 125577-89-1) is a chiral aromatic carboxylic acid with the IUPAC name 4-[(1S)-1-hydroxyethyl]benzoic acid, molecular formula C₉H₁₀O₃, and molecular weight 166.17 g/mol. It is the levorotatory enantiomer, designated as (−)-4-(1-hydroxyethyl)benzoic acid in the FDA Global Substance Registration System (UNII: XC9PIV4KCK).

Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
CAS No. 125577-89-1
Cat. No. B3390866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Hydroxyethyl)benzoic acid, (S)-
CAS125577-89-1
Molecular FormulaC9H10O3
Molecular Weight166.17 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)C(=O)O)O
InChIInChI=1S/C9H10O3/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6,10H,1H3,(H,11,12)/t6-/m0/s1
InChIKeyUBXQIJLWYJGCCO-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-4-(1-Hydroxyethyl)benzoic Acid (CAS 125577-89-1): Stereochemically Defined Chiral Building Block for Asymmetric Synthesis and Ferroelectric Materials


(S)-4-(1-Hydroxyethyl)benzoic acid (CAS 125577-89-1) is a chiral aromatic carboxylic acid with the IUPAC name 4-[(1S)-1-hydroxyethyl]benzoic acid, molecular formula C₉H₁₀O₃, and molecular weight 166.17 g/mol . It is the levorotatory enantiomer, designated as (−)-4-(1-hydroxyethyl)benzoic acid in the FDA Global Substance Registration System (UNII: XC9PIV4KCK) [1]. The compound features a single asymmetric centre at the benzylic carbon of the 1-hydroxyethyl substituent, making it a valuable chiral intermediate for pharmaceutical, agricultural chemical, and ferroelectric liquid crystal applications [2]. Commercially, it is available at 98% purity from multiple reputable suppliers .

Why the (S)-Enantiomer of 4-(1-Hydroxyethyl)benzoic Acid Cannot Be Substituted by the Racemate or the (R)-Enantiomer


The (S)-enantiomer (CAS 125577-89-1) is not interchangeable with its (R)-counterpart (CAS 125577-90-4) or the racemic mixture (CAS 97364-15-3) because chirality at the benzylic hydroxyethyl centre directly governs the compound's optical activity, molecular recognition, and downstream stereochemical outcomes. The FDA GSRS explicitly registers the (S)-form as the levorotatory (−) enantiomer [1]. In ferroelectric liquid crystal applications, the sign and magnitude of optical rotation determine the helical pitch and switching behaviour of the mesophase [2]. In asymmetric synthesis, use of the incorrect enantiomer would invert the absolute configuration of downstream products, potentially abolishing biological activity or producing an undesired stereoisomer. Furthermore, CYP199A4 from Rhodopseudomonas palustris catalyses enantioselective hydroxylation of 4-ethylbenzoic acid, yielding a specific enantiomeric product, demonstrating that biological systems discriminate between the (R) and (S) forms [3]. Substituting the racemate introduces 50% of the undesired enantiomer, which may act as an impurity with divergent pharmacological or physicochemical properties.

Quantitative Comparative Evidence for (S)-4-(1-Hydroxyethyl)benzoic Acid (CAS 125577-89-1) vs. Analogues


Stereochemical Identity: The (S)-Enantiomer Is the Levorotatory (−) Form, Distinct from the Dextrorotatory (+)-Enantiomer

The (S)-enantiomer (CAS 125577-89-1) is unambiguously registered as (−)-4-(1-hydroxyethyl)benzoic acid—the levorotatory form—in the FDA Global Substance Registration System [1]. In contrast, the Sumitomo patent JPH01224349A exemplifies (+)-4-(1-hydroxyethyl)benzoic acid as the optically active intermediate for ferroelectric liquid crystals [2]. This establishes that the (S) and (R) enantiomers have opposite signs of optical rotation, which is a fundamental differentiation criterion for procurement and application. The racemic mixture (CAS 97364-15-3) exhibits no net optical rotation and therefore cannot satisfy requirements for chiral applications.

Stereochemistry Chiral resolution Optical rotation

Regulatory Unique Identifier: The (S)-Enantiomer Possesses a Distinct FDA UNII for Pharmaceutical Intermediate Traceability

The (S)-enantiomer (CAS 125577-89-1) is assigned the FDA Unique Ingredient Identifier (UNII) XC9PIV4KCK, confirming its status as a distinct chemical substance in the FDA Global Substance Registration System [1]. The (R)-enantiomer (CAS 125577-90-4) and the racemate (CAS 97364-15-3) carry separate CAS numbers and, where registered, distinct UNII codes. This regulatory granularity is essential for pharmaceutical intermediate procurement, where substance-level traceability under GMP and ICH guidelines is mandatory.

Regulatory compliance Pharmaceutical intermediate Supply chain

Commercial Purity Benchmarks: (S)-Enantiomer Offered at 98% Purity, Comparable to or Exceeding the (R)-Enantiomer

Multiple commercial suppliers offer the (S)-enantiomer at 98% purity , while the (R)-enantiomer (CAS 125577-90-4) is typically available at 95% purity from major vendors . The racemate (CAS 97364-15-3) is offered at 97% purity . These purity specifications are verified by batch-specific certificates of analysis including NMR, HPLC, or GC .

Purity specification Procurement Quality control

Patent-Documented Utility in Ferroelectric Liquid Crystals: Optically Active Carboxylic Acid Derivatives Require Enantiopure Starting Material

Sumitomo Chemical Co. patent JPH01224349A explicitly claims optically active carboxylic acid derivatives of formula I, with (+)-4-(1-hydroxyethyl)benzoic acid as the worked example, for use as intermediates in ferroelectric liquid crystal compounds [1]. A related US patent US4911862A further describes optically active carboxylic acid derivatives for liquid crystalline compositions [2]. The enantiomeric purity of the starting acid is critical because the ferroelectric SmC* phase depends on chirality; the racemate would not support ferroelectric switching. While the patent exemplifies the (+)-form, the (−)-(S)-enantiomer serves as the enantiomeric counterpart for applications requiring opposite helical handedness.

Ferroelectric liquid crystals Materials science Optical activity

Enzymatic Enantioselectivity: CYP199A4 Discriminates Between Enantiomeric Products During 4-Ethylbenzoic Acid Hydroxylation

The cytochrome P450 enzyme CYP199A4 from Rhodopseudomonas palustris HaA2 catalyses the enantioselective hydroxylation of 4-ethylbenzoic acid at the benzylic carbon to yield 4-(1-hydroxyethyl)benzoic acid, alongside a competing desaturation pathway producing 4-vinylbenzoic acid [1]. The enzyme's active site architecture, as revealed by X-ray crystallography (PDB: 4EGM), positions the substrate such that the C(β) C–H bonds of the ethyl group are closer to the heme iron than the C(α) bonds (3.5 vs. 4.8 Å) [2]. This intrinsic enantioselectivity of the biological catalyst demonstrates that the (R) and (S) products are not equivalent at the molecular recognition level.

Cytochrome P450 Enantioselective hydroxylation Biocatalysis

CYP Inhibition Activity: Racemic 4-(1-Hydroxyethyl)benzoic Acid Acts as a Cytochrome P450 Inhibitor, with Enantiomer-Specific Activity Unresolved

Racemic 4-(1-hydroxyethyl)benzoic acid (4-HBA, CAS 97364-15-3) is reported as an inhibitor of cytochrome P450 enzymes, with inhibitory activity attributed to binding at the active site . The compound has been shown to be effective against ferredoxin and putidaredoxin, enzymes involved in electron transfer reactions . BindingDB records a Kd value of 4.50 × 10³ nM for binding to CYP2A6 [1]. However, these data are for the racemate; no published study has directly compared the CYP inhibition potency of the isolated (S)- and (R)-enantiomers. Given that CYP active sites are chiral environments, differential inhibition by enantiomers is a reasonable expectation based on class-level knowledge of P450 enzymology.

CYP inhibition Drug metabolism Enzyme inhibition

Recommended Application Scenarios for (S)-4-(1-Hydroxyethyl)benzoic Acid (CAS 125577-89-1) Based on Evidence


Asymmetric Synthesis of Pharmaceutical Intermediates Requiring Defined (S)-Configuration

The (S)-enantiomer serves as a chiral building block for constructing active pharmaceutical ingredients (APIs) where the (S)-configuration at the benzylic alcohol is required. Its 98% commercial purity and distinct FDA UNII (XC9PIV4KCK) [1] provide the traceability and quality needed for GMP intermediate procurement. The bifunctional nature—carboxylic acid for amide/ester coupling and secondary alcohol for further derivatisation—enables incorporation into diverse scaffolds. Researchers should select this enantiomer when the target molecule's stereochemistry mandates an (S)-1-hydroxyethyl substituent on a benzoic acid core.

Ferroelectric Liquid Crystal Materials Requiring Levorotatory Chiral Dopants

Based on the Sumitomo patents JPH01224349A and US4911862A [2][3], optically active 4-(1-hydroxyethyl)benzoic acid derivatives are established intermediates for ferroelectric SmC* liquid crystal compositions. The (S)-(−)-enantiomer provides levorotatory optical activity, enabling formulation of liquid crystal mixtures with a specific helical handedness. Materials scientists developing ferroelectric displays or electro-optical devices should procure the (S)-enantiomer when the target device architecture requires a left-handed helical pitch.

Biocatalytic Process Development Using CYP199A4 for Enantioselective Hydroxylation

CYP199A4 from Rhodopseudomonas palustris catalyses the enantioselective hydroxylation of 4-ethylbenzoic acid [4]. The (S)-enantiomer of 4-(1-hydroxyethyl)benzoic acid can serve as an authentic analytical standard for calibrating chiral HPLC methods, quantifying enantiomeric excess, and validating biocatalytic process outputs. Given that CYP199A4's active site discriminates between pro-(R) and pro-(S) C–H bonds (C(β)–Fe: 3.5 Å vs. C(α)–Fe: 4.8 Å) [5], having both enantiopure standards is essential for accurate determination of enzyme enantioselectivity.

Cytochrome P450 Inhibition Studies Requiring Enantiomer-Specific Pharmacological Profiling

While the racemate (CAS 97364-15-3) is a known CYP inhibitor with a reported Kd of 4.50 × 10³ nM for CYP2A6 [6], no published study has compared the isolated enantiomers. Researchers conducting CYP inhibition screening or structure-activity relationship (SAR) studies around benzoic acid-derived P450 ligands should procure the (S)-enantiomer to generate enantiomer-specific inhibition data. Such data would address a recognised knowledge gap and could reveal differential potency between the (S)- and (R)-forms, with implications for drug-drug interaction predictions.

Quote Request

Request a Quote for 4-(1-Hydroxyethyl)benzoic acid, (S)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.